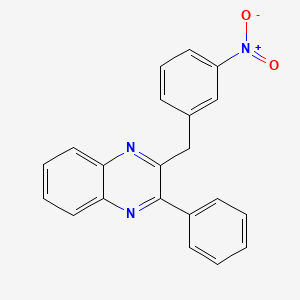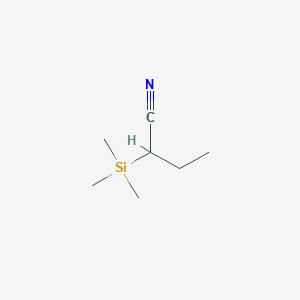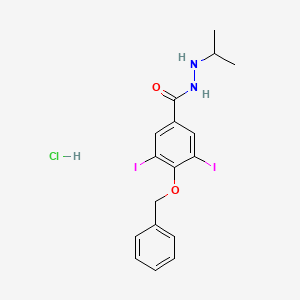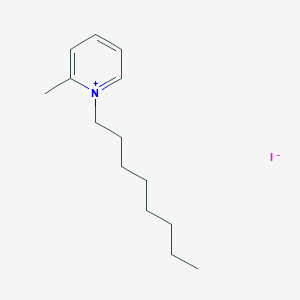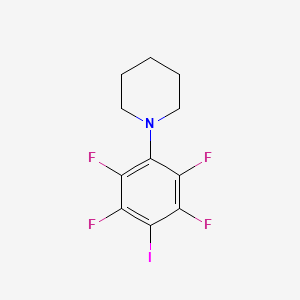
1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine is an organic compound that features a piperidine ring substituted with a tetrafluorinated iodophenyl group This compound is of interest due to its unique chemical properties, which are influenced by the presence of both fluorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,3,5,6-tetrafluoro-4-iodoaniline with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce hydroxylated or carbonylated products.
Aplicaciones Científicas De Investigación
1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique electronic properties make it a candidate for the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe to study biological processes involving fluorinated aromatic compounds.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate radiolabeling for imaging studies.
Comparación Con Compuestos Similares
1-(4-Iodophenyl)piperidine: Lacks the fluorine atoms, resulting in different reactivity and applications.
1-(2,3,5,6-Tetrafluorophenyl)piperidine:
1-(2,3,5,6-Tetrafluoro-4-bromophenyl)piperidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness: 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine is unique due to the combination of fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
15368-92-0 |
|---|---|
Fórmula molecular |
C11H10F4IN |
Peso molecular |
359.10 g/mol |
Nombre IUPAC |
1-(2,3,5,6-tetrafluoro-4-iodophenyl)piperidine |
InChI |
InChI=1S/C11H10F4IN/c12-6-8(14)11(9(15)7(13)10(6)16)17-4-2-1-3-5-17/h1-5H2 |
Clave InChI |
VRHIZVGNGXCUTP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C(=C(C(=C2F)F)I)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


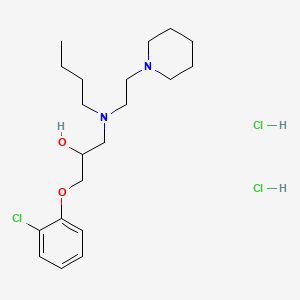
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
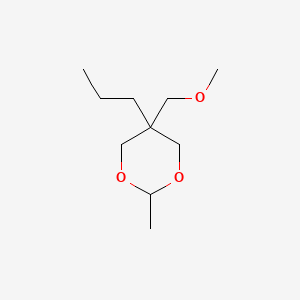
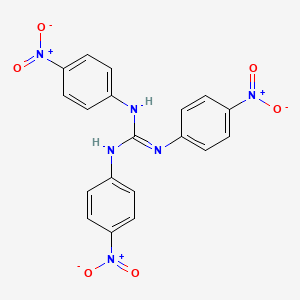
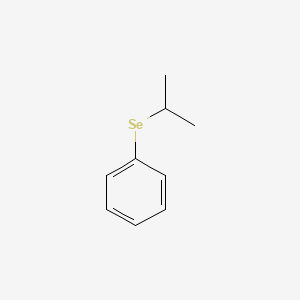
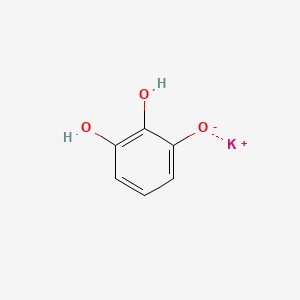
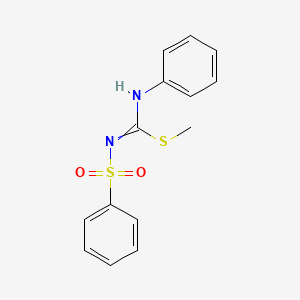
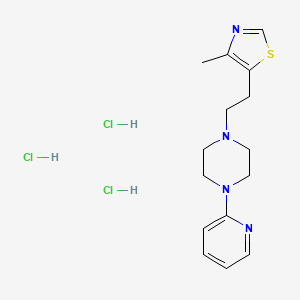
![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)
